Welcome to the BenchChem Online Store!
molecular formula C8H9NO3S B118805 4-Acetamidobenzenesulfinic acid CAS No. 710-24-7

4-Acetamidobenzenesulfinic acid

Cat. No. B118805
M. Wt: 199.23 g/mol
InChI Key: YDQNDKBOOVXRTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05411841

Procedure details

To 4-acetamidobenzenesulphonyl chloride (400 g, 1.72 moles) was added with stirring a solution of sodium sulphite (431.7 g, 3.42 moles) in water (2 liters). A solution of 50% sodium hydroxide (240 ml) was added dropwise over 35 minutes using a cooling bath to keep the temperature below 30° C. The pH was thus maintained in the range 6.5-7.0. The mixture was stirred at room temperature for 2 hours and acidified by adding conc. sulphuric acid (170 ml) with ice-bath cooling. The precipitated white solid was filtered off, washed with water and dried at 50° C. The yield was 324.2 g (94%). This was used in the next stage without further purification.
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
431.7 g
Type
reactant
Reaction Step Two
Name
Quantity
2 L
Type
solvent
Reaction Step Two
Quantity
240 mL
Type
reactant
Reaction Step Three
Quantity
170 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([S:11](Cl)(=[O:13])=[O:12])=[CH:7][CH:6]=1)(=[O:3])[CH3:2].S([O-])([O-])=O.[Na+].[Na+].[OH-].[Na+].S(=O)(=O)(O)O>O>[C:1]([NH:4][C:5]1[CH:6]=[CH:7][C:8]([S:11]([OH:13])=[O:12])=[CH:9][CH:10]=1)(=[O:3])[CH3:2] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
400 g
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl
Step Two
Name
Quantity
431.7 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
2 L
Type
solvent
Smiles
O
Step Three
Name
Quantity
240 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
170 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 30° C
TEMPERATURE
Type
TEMPERATURE
Details
The pH was thus maintained in the range 6.5-7.0
TEMPERATURE
Type
TEMPERATURE
Details
cooling
FILTRATION
Type
FILTRATION
Details
The precipitated white solid was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at 50° C
CUSTOM
Type
CUSTOM
Details
This was used in the next stage without further purification

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)(=O)NC1=CC=C(C=C1)S(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.